molecular formula C18H16BrN3O5 B2889776 3-bromo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891117-25-2

3-bromo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2889776
CAS RN: 891117-25-2
M. Wt: 434.246
InChI Key: KNZMYXWMSKOSID-UHFFFAOYSA-N
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Description

3-bromo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 1,3,4-oxadiazol-2-yl)benzamide, including compounds with bromo and trimethoxyphenyl groups, exhibit promising anticancer activities. A study by Ravinaik et al. (2021) demonstrated that these derivatives displayed moderate to excellent anticancer activity against several cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The compounds were compared with etoposide, a reference drug, and some derivatives showed higher anticancer activities, highlighting their potential as anticancer agents Ravinaik et al., 2021.

Antimicrobial and Antifungal Activities

Further studies have explored the antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives. Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing target heterocyclic compounds, including 1,3,4-oxadiazoles, and assessed their antimicrobial activity. These compounds exhibited varying degrees of antimicrobial efficacy, suggesting their potential in developing new antimicrobial agents Elmagd et al., 2017. Additionally, Saeed et al. (2008) synthesized N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides and tested their antifungal activity. Some synthesized compounds showed low to moderate antifungal activity, indicating their potential as antifungal agents Saeed et al., 2008.

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of similar compounds have been a significant area of research. Studies focusing on the synthesis of 1,3,4-oxadiazoles and their derivatives have provided insights into their chemical properties and potential applications. For instance, the work by Ooi and Wilson (1981) on the formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime offers a comparative analysis with the formation of 3,5-disubstituted 1,2,4-oxadiazoles, contributing to the understanding of their chemical behavior and synthesis strategies Ooi & Wilson, 1981.

properties

IUPAC Name

3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZMYXWMSKOSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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